An In-depth Technical Guide on the Environmental Fate and Transport of Dichlorodiphenyltrichloroethane (DDT)
An In-depth Technical Guide on the Environmental Fate and Transport of Dichlorodiphenyltrichloroethane (DDT)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine pesticide characterized by its high persistence in the environment and its propensity for bioaccumulation.[1][2] Although its use has been banned in many countries since the 1970s, it is still utilized in some regions for vector control.[2] Due to its chemical stability, low aqueous solubility, and high lipid solubility, DDT and its primary metabolites, Dichlorodiphenyldichloroethylene (DDE) and Dichlorodiphenyldichloroethane (DDD), pose a continued risk to ecosystems and human health.[1][3] This document provides a comprehensive technical overview of the physicochemical properties, environmental transport mechanisms, degradation pathways, and analytical methodologies related to DDT.
Physicochemical Properties and Partitioning Behavior
The environmental behavior of DDT is governed by its distinct physicochemical properties. Technical-grade DDT is a mixture of several compounds, with p,p'-DDT being the major active component (77%).[1][4] Other significant components include o,p'-DDT (15%), p,p'-DDD (up to 4%), and DDE.[1][4] Collectively, DDT and its metabolites are often referred to as DDX.[1]
Key Physicochemical Data
The properties of DDT and its primary metabolites dictate their partitioning in the environment. Their low water solubility and high octanol-water partition coefficients lead to their strong association with organic matter in soil, sediments, and biological tissues.[5][6]
| Property | p,p'-DDT | p,p'-DDE | p,p'-DDD |
| Molecular Formula | C₁₄H₉Cl₅ | C₁₄H₈Cl₄ | C₁₄H₁₀Cl₄ |
| Molecular Weight | 354.49 g/mol | 318.03 g/mol | 320.05 g/mol |
| Water Solubility | 0.025 mg/L | 0.12 mg/L | 0.090 mg/L |
| Vapor Pressure (20°C) | 1.60 x 10⁻⁷ torr | 6.0 x 10⁻⁶ torr (at 25°C) | 1.35 x 10⁻⁶ torr (at 25°C) |
| Log K_ow_ | 6.91 | 6.51 | 6.02 |
| Log K_oc_ | 5.18 | 4.70 | 5.18 |
| Henry's Law Constant (25°C) | 8.3 x 10⁻⁶ atm-m³/mol | 2.1 x 10⁻⁵ atm-m³/mol | 4.0 x 10⁻⁶ atm-m³/mol |
| Data sourced from the Agency for Toxic Substances and Disease Registry (ATSDR).[5][7] |
Environmental Partitioning
Due to its hydrophobic and lipophilic nature, DDT readily partitions from water into organic matrices.[1]
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Soil and Sediment: DDT strongly adsorbs to soil and sediment particles, which act as long-term sinks and sources of the contaminant.[1] The organic carbon partition coefficient (Koc) for p,p'-DDT is high, indicating strong binding to organic matter.[5]
-
Biota: The high octanol-water partition coefficient (Kow) of DDT signifies its tendency to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation.[5][8]
Environmental Transport Mechanisms
DDT is subject to both local and long-range transport, leading to its global distribution.[5][8]
Atmospheric Transport
Volatilization from soil and water surfaces is a primary mechanism for DDT's entry into the atmosphere.[5][9] Although DDT has a low vapor pressure, its persistence allows for significant atmospheric concentrations to build up over time.[5][9] In the atmosphere, DDT can be transported over long distances, a phenomenon known as "global distillation," where it moves from warmer to colder regions like the Arctic and Antarctic.[5] It can exist in the vapor phase or adsorbed to particulate matter.[5]
Transport in Soil and Water
-
Soil: In soil, DDT movement is limited due to its strong adsorption to organic matter.[5] Transport primarily occurs through soil erosion and runoff, where DDT is carried along with contaminated soil particles.[1][5]
-
Aquatic Systems: In water, DDT is largely found adsorbed to suspended particles and in sediments.[1][8] Its very low solubility in water means that dissolved concentrations are typically low.[8] Transport in aquatic environments is mainly through the movement of these contaminated particles.[5]
Degradation and Transformation
DDT is highly persistent, with a soil half-life ranging from 22 days to 30 years and an aquatic half-life of up to 150 years.[1][2] Its degradation occurs through both biotic and abiotic processes.[1]
Biotic Degradation
Microbial degradation is a key process in the breakdown of DDT. The pathways differ significantly under aerobic and anaerobic conditions.
-
Aerobic Degradation: Under aerobic (oxygen-rich) conditions, DDT is primarily converted to DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene).[10]
-
Anaerobic Degradation: In anaerobic (oxygen-poor) environments, such as flooded soils and sediments, DDT is reductively dechlorinated to DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane).[11]
Abiotic Degradation
-
Photolysis: In the atmosphere and surface waters, DDT can undergo photolysis, where it is broken down by sunlight.[1][5] However, direct photolysis in aquatic systems is slow, with an estimated half-life of over 150 years.[5]
The following diagram illustrates the primary degradation pathways of DDT.
Bioaccumulation and Biomagnification
DDT's lipophilic nature and resistance to metabolic breakdown lead to its accumulation in organisms.[1][6]
-
Bioaccumulation: This is the process where the concentration of DDT builds up in an individual organism over time, primarily in fatty tissues.[6][8]
-
Biomagnification: As DDT moves up the food chain, its concentration increases at each trophic level.[12][13] This is because organisms consume other organisms containing DDT, leading to a higher concentration in predators than in their prey.[12][14] This process has had well-documented adverse effects on wildlife, particularly predatory birds.[12][15]
The diagram below illustrates the process of DDT biomagnification through a simplified aquatic food chain.
Experimental Protocols for DDT Analysis
The analysis of DDT and its metabolites in environmental samples is a multi-step process involving sample collection, extraction, cleanup, and instrumental analysis.[16][17]
Sample Preparation and Extraction
The goal of extraction is to isolate DDT and its metabolites from the sample matrix (e.g., soil, water, tissue).[17]
-
Soil/Sediment Extraction:
-
Sample Collection: Collect soil or sediment samples using a stainless steel corer.
-
Soxhlet Extraction: A common method where the sample is placed in a thimble and repeatedly washed with a solvent (e.g., acetone/dichloromethane/light petroleum) in a Soxhlet apparatus.[18][19]
-
Microwave-Assisted Extraction (MAE): A more rapid technique that uses microwave energy to heat the solvent and sample, accelerating the extraction process.[17][20] Optimal conditions can include a temperature of 80°C for 10 minutes with an ethyl acetate-acetone mixture.[20]
-
-
Water Extraction:
-
Liquid-Liquid Extraction (LLE): Water samples are mixed with an immiscible organic solvent (e.g., dichloromethane). The DDT partitions into the organic layer, which is then separated for analysis.[17]
-
Cleanup
Crude extracts often contain co-extracted substances that can interfere with analysis. Cleanup procedures are used to remove these interferences.[16]
-
Adsorption Chromatography: The extract is passed through a column containing an adsorbent like silica gel or Florisil. Interfering compounds are retained on the column while DDT and its metabolites are eluted.[18]
-
Gel Permeation Chromatography (GPC): This technique separates molecules based on size. It is effective for removing high-molecular-weight interferences like lipids from biological samples.[18]
Instrumental Analysis
-
Gas Chromatography (GC): This is the primary technique for separating and quantifying DDT and its metabolites.[17]
-
Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like DDT and is commonly used for quantification.[17][19]
-
Confirmation: Gas Chromatography-Mass Spectrometry (GC/MS) is used to confirm the identity of the detected compounds by providing information about their mass-to-charge ratio.[17]
-
The following workflow diagram summarizes the analytical process for determining DDT in environmental samples.
Conclusion
The environmental fate and transport of DDT are complex processes driven by its persistence, hydrophobicity, and lipophilicity. Its ability to undergo long-range atmospheric transport has resulted in global contamination. While natural degradation processes occur, they are extremely slow, allowing DDT to persist in the environment for decades. The propensity of DDT to bioaccumulate and biomagnify in food chains poses a significant and lasting threat to ecosystems. Understanding these processes is crucial for assessing the long-term risks associated with this legacy pollutant and for developing effective remediation strategies.
References
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- 6. The Cautionary Tale of DDT – Biomagnification, Bioaccumulation, and Research Motivation – Sustainable Nano Blog – UW–Madison [blog.susnano.wisc.edu]
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- 12. Rachel Carson poster - American Chemical Society [acs.org]
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- 14. npic.orst.edu [npic.orst.edu]
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- 16. DDT and its derivatives (EHC 9, 1979) [inchem.org]
- 17. Analysis of DDT and its metabolites in soil and water samples obtained in the vicinity of a closed-down factory in Bangladesh using various extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. DDT residue in soil and water in and around abandoned DDT manufacturing factory - PubMed [pubmed.ncbi.nlm.nih.gov]
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